1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea
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Overview
Description
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom on the phenyl ring and two methyl groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3-bromoaniline with 3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:
3-Bromoaniline+3,5-Dimethylphenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea bond can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Reduction: Formation of reduced phenyl derivatives.
Hydrolysis: Formation of 3-bromoaniline and 3,5-dimethylphenylamine.
Scientific Research Applications
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Fluorophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Iodophenyl)-3-(3,5-dimethylphenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.
Properties
CAS No. |
76393-48-1 |
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Molecular Formula |
C15H15BrN2O |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15BrN2O/c1-10-6-11(2)8-14(7-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
LWVVVSIPHMSPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
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